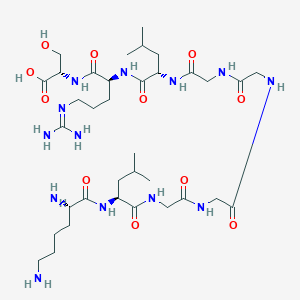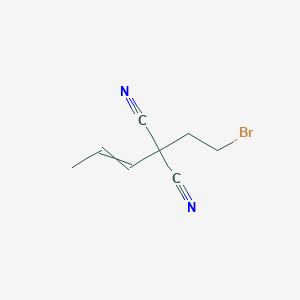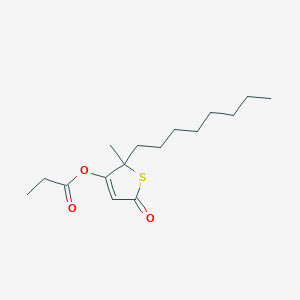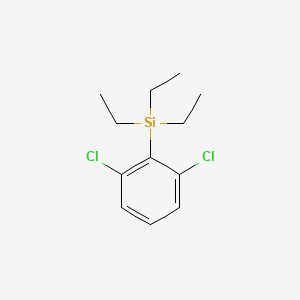![molecular formula C18H15ClN2O3 B12589157 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-04-5](/img/structure/B12589157.png)
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a nitrophenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, nitrophenyl, and isopropoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques, is crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The chloro and nitrophenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-7-(2-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
- 5-Chloro-7-(4-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
- 5-Chloro-7-(3-nitrophenyl)-8-methoxyquinoline
Uniqueness
Compared to similar compounds, 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the isopropoxy group at the 8-position, in particular, can influence its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
648897-04-5 |
|---|---|
Molekularformel |
C18H15ClN2O3 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
5-chloro-7-(3-nitrophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(2)24-18-15(12-5-3-6-13(9-12)21(22)23)10-16(19)14-7-4-8-20-17(14)18/h3-11H,1-2H3 |
InChI-Schlüssel |
RVSGXBUESLOEDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=CC=C3)[N+](=O)[O-])Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)


![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)

![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)

